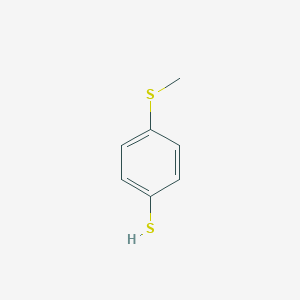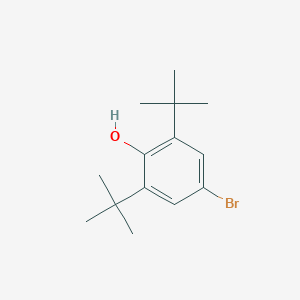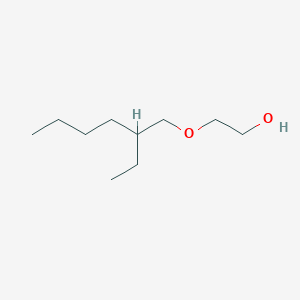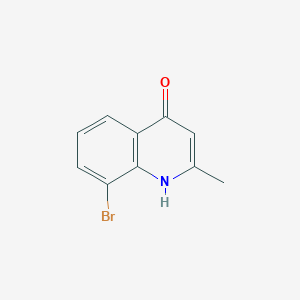
Tris(cyclopentadienyl)holmium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(cyclopentadienyl)holmium is an organometallic compound where three cyclopentadienyl ligands are coordinated to a central holmium atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(cyclopentadienyl)holmium typically involves the reaction of holmium chloride with cyclopentadienyl sodium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring stringent control over reaction conditions to maintain product purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(cyclopentadienyl)holmium undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form holmium oxides.
Reduction: It can be reduced under specific conditions to yield lower oxidation state holmium compounds.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and a suitable leaving group.
Major Products Formed
Oxidation: Holmium oxides.
Reduction: Lower oxidation state holmium compounds.
Substitution: Various substituted holmium cyclopentadienyl complexes.
Wissenschaftliche Forschungsanwendungen
Tris(cyclopentadienyl)holmium has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its therapeutic potential in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials with unique electronic and magnetic properties.
Wirkmechanismus
The mechanism of action of Tris(cyclopentadienyl)holmium involves its interaction with molecular targets through its cyclopentadienyl ligands. These interactions can modulate various pathways, depending on the specific application. For example, in catalysis, the compound can facilitate the formation and breaking of chemical bonds, thereby accelerating reaction rates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium
- Tris(eta5-cyclopenta-2,4-dien-1-yl)yttrium
- Tris(eta5-cyclopenta-2,4-dien-1-yl)lanthanum
Uniqueness
Tris(cyclopentadienyl)holmium is unique due to its specific electronic configuration and the properties imparted by the holmium atom. Compared to its analogs, it exhibits distinct magnetic and electronic behaviors, making it particularly valuable in specialized applications such as advanced materials and catalysis.
Eigenschaften
CAS-Nummer |
1272-22-6 |
|---|---|
Molekularformel |
C15H15Ho |
Molekulargewicht |
360.21 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;holmium(3+) |
InChI |
InChI=1S/3C5H5.Ho/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |
InChI-Schlüssel |
ZZSQGMHUOVLCBI-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Ho+3] |
Kanonische SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Ho+3] |
Key on ui other cas no. |
1272-22-6 |
Piktogramme |
Flammable |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(4-Aminophenoxy)phenyl]ethanone](/img/structure/B72301.png)

![Acetamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B72306.png)




![10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate](/img/structure/B72318.png)


![2-Phenylbenzo[b]thiophene](/img/structure/B72322.png)

